molecular formula C8H17NO B13809917 3-Tert-butyliminobutan-2-ol

3-Tert-butyliminobutan-2-ol

Cat. No.: B13809917
M. Wt: 143.23 g/mol
InChI Key: ACBSGQVTTPVWDO-UHFFFAOYSA-N
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Description

3-Tert-butyliminobutan-2-ol is an organic compound characterized by the presence of a tert-butyl group, an imine group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyliminobutan-2-ol typically involves the reaction of tert-butylamine with butan-2-one under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the imine group. The reaction can be represented as follows:

tert-Butylamine+Butan-2-oneThis compound\text{tert-Butylamine} + \text{Butan-2-one} \rightarrow \text{this compound} tert-Butylamine+Butan-2-one→this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyliminobutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The tert-butyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-tert-butyliminobutan-2-one.

    Reduction: Formation of 3-tert-butylaminobutan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Tert-butyliminobutan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Tert-butyliminobutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl alcohol: Similar in structure but lacks the imine group.

    Butan-2-ol: Similar in structure but lacks the tert-butyl and imine groups.

    tert-Butylamine: Contains the tert-butyl group but lacks the hydroxyl and imine groups.

Uniqueness

This detailed article provides a comprehensive overview of 3-Tert-butyliminobutan-2-ol, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

3-tert-butyliminobutan-2-ol

InChI

InChI=1S/C8H17NO/c1-6(7(2)10)9-8(3,4)5/h7,10H,1-5H3

InChI Key

ACBSGQVTTPVWDO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=NC(C)(C)C)C)O

Origin of Product

United States

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